7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
Overview
Description
7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H16O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
A related compound, 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and its O-glucosides, have been synthesized and screened for antimicrobial and antioxidant activity. These compounds demonstrated significant potential in combating various microbial strains and in offering oxidative stress relief (Hatzade et al., 2008).
Potential in Alzheimer's Disease Treatment
Compounds including 7-benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazono]methyl}-2H-chromen-2-one have shown remarkable acetylcholinesterase inhibitory activity. This suggests potential therapeutic applications in treating Alzheimer's disease, as they exhibited even better activity than some standard drugs in in vitro assays (Amin et al., 2021).
Antimicrobial Activity of Coumarine Derivatives
Coumarine derivatives, including compounds synthesized from 4-amino7-chloro-2-oxo-2H-chromen -3-carbaldehyde, have shown notable antibacterial activity. This highlights the potential of chromen-4-one derivatives in developing new antimicrobial agents (Behrami & Vaso, 2017).
Molecular Modeling and Synthetic Applications
Studies involving compounds like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one have demonstrated significant antibacterial and antifungal activities. Molecular modeling and docking studies further enhance the understanding of their interaction with biological targets, aiding in the development of new pharmaceutical agents (Mandala et al., 2013).
Synthesis and Biological Analysis
Various syntheses methods have been explored for chromen-4-one derivatives, leading to the discovery of compounds with promising biological activities. This includes methods like one-pot synthesis and reactions with different nucleophiles, contributing to the broader understanding of these compounds' potential in scientific research (Srinivas & Rao, 2011; Elż & Slawomir, 1999).
Properties
IUPAC Name |
5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-13,23H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMWHBMOOSAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419890 | |
Record name | 5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110506-85-9 | |
Record name | 5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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